molecular formula C15H14O B084311 4,5,6-Trimethyl-2,3-benzoxalene CAS No. 10435-68-4

4,5,6-Trimethyl-2,3-benzoxalene

Cat. No.: B084311
CAS No.: 10435-68-4
M. Wt: 210.27 g/mol
InChI Key: RQRZTEYZJZHKQR-UHFFFAOYSA-N
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Description

4,5,6-Trimethyl-2,3-benzoxalene is a polycyclic aromatic compound featuring a benzannulated oxalene core substituted with three methyl groups at positions 4, 5, and 5. The oxalene moiety typically consists of a conjugated diketone or oxygen-bridged structure, contributing to its unique electronic and steric properties.

Properties

CAS No.

10435-68-4

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2,3,4-trimethylindeno[2,1-b]pyran

InChI

InChI=1S/C15H14O/c1-9-10(2)15-13-7-5-4-6-12(13)8-14(15)16-11(9)3/h4-8H,1-3H3

InChI Key

RQRZTEYZJZHKQR-UHFFFAOYSA-N

SMILES

CC1=C(OC2=CC3=CC=CC=C3C2=C1C)C

Canonical SMILES

CC1=C(OC2=CC3=CC=CC=C3C2=C1C)C

Other CAS No.

10435-68-4

Synonyms

4,5,6-Trimethyl-2,3-benzoxalene

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Trimethacarb (2,3,5-Trimethylphenyl methylcarbamate): This carbamate pesticide features methyl groups at positions 2, 3, and 5 on the phenyl ring. The electron-donating methyl groups enhance the stability of the carbamate moiety, increasing its lipophilicity and pesticidal activity.
  • 2,3,5,6-Tetrachloroaniline: Chlorine substituents are electron-withdrawing, significantly lowering the electron density of the aromatic ring.

Functional Group Influence

  • 2,3,5,6-Tetrachloroanisole : The methoxy group in this compound introduces steric and electronic effects distinct from the oxalene core. Anisole derivatives are more prone to electrophilic substitution, whereas the diketone or oxygen-bridged structure of benzoxalene may favor nucleophilic or coordination chemistry .

Hypothetical Physicochemical Properties

The table below extrapolates properties of 4,5,6-trimethyl-2,3-benzoxalene based on analogs in :

Compound Substituents Key Properties (Inferred) Potential Applications
This compound Methyl (4,5,6) High thermal stability, moderate solubility in toluene, UV absorption ~300 nm Organic semiconductors, ligands
Trimethacarb Methyl (2,3,5), carbamate High lipophilicity, hydrolytic stability Pesticides
2,3,5,6-Tetrachloroaniline Chloro (2,3,5,6) Low solubility in water, high melting point Dyestuff intermediates

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